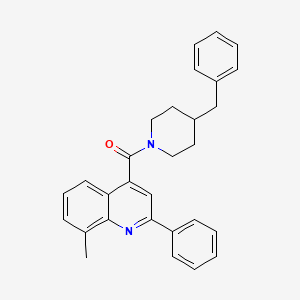![molecular formula C19H17N5OS B5982360 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol](/img/structure/B5982360.png)
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolin-4-ol core structure, which is substituted with a 4-ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl group. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolin-4-ol Core: The quinazolin-4-ol core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Triazole Moiety: The 4-ethyl-5-phenyl-1,2,4-triazole moiety can be introduced by reacting the quinazolin-4-ol intermediate with 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Final Coupling Reaction: The final step involves the coupling of the triazole-substituted quinazolin-4-ol with a suitable alkylating agent, such as methyl iodide, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may yield partially or fully reduced derivatives.
科学的研究の応用
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Modulation of Signaling Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and inflammation.
Binding to Receptors: Binding to specific receptors on the cell surface or within the cell to trigger a biological response.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures, such as 2-phenylquinazolin-4-ol and 2-methylquinazolin-4-ol.
Triazole Derivatives: Compounds with similar triazole moieties, such as 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol and 4-methyl-5-phenyl-1,2,4-triazole.
Uniqueness
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is unique due to its combined quinazolinone and triazole moieties, which confer distinct biological activities and chemical reactivity. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these moieties.
特性
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-24-17(13-8-4-3-5-9-13)22-23-19(24)26-12-16-20-15-11-7-6-10-14(15)18(25)21-16/h3-11H,2,12H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFGSIRFXVCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5982278.png)
![3-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5982292.png)
![(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE](/img/structure/B5982300.png)

![2-[1-(4-ethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5982325.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5982327.png)
![N-benzyl-3-(1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-4-piperidinyl)-N-methylpropanamide](/img/structure/B5982329.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5982333.png)
![[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B5982344.png)
![4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE](/img/structure/B5982352.png)
![methyl 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5982370.png)
![2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B5982380.png)
![1-METHYL-N~5~-[3-(1H-PYRAZOL-1-YL)PENTYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5982386.png)
![1-[6-(3-Chlorophenoxy)hexyl]imidazole](/img/structure/B5982395.png)
